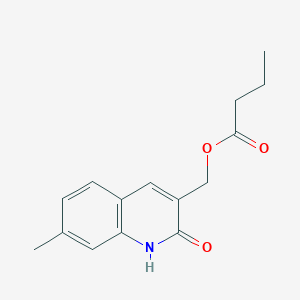
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1977 and has since gained popularity as a recreational drug due to its psychedelic effects. However, the compound also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-ethylbutanamide is thought to be similar to other 2C compounds. The drug is believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to an increase in the release of serotonin and other neurotransmitters, resulting in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other 2C compounds. The drug has been shown to produce psychedelic effects, including altered perception of time and space, synesthesia, and visual hallucinations. These effects are thought to be due to the drug's interaction with serotonin receptors in the brain. In addition, the drug has been shown to have some stimulant effects, such as increased heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethoxyphenyl)-2-ethylbutanamide in lab experiments is its relatively simple synthesis process. The drug can be synthesized in a laboratory setting using readily available reagents. In addition, the drug has potential applications in studying the mechanisms of psychedelic drugs and their effects on the brain.
One limitation of using this compound in lab experiments is its potential for abuse. The drug has gained popularity as a recreational drug due to its psychedelic effects, and its use is not without risk. In addition, the drug's effects on the brain and body are not well understood, and more research is needed to fully understand its potential risks and benefits.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-ethylbutanamide. One potential area of research is the drug's effects on the brain and its potential applications in treating psychiatric disorders. The drug's interaction with serotonin receptors may make it useful in treating disorders such as depression and anxiety.
Another area of research is the drug's potential for abuse and its effects on the body. More research is needed to fully understand the risks associated with the drug's use, particularly in the long term. In addition, research on the drug's potential for addiction and withdrawal is needed.
Conclusion:
In conclusion, this compound is a synthetic phenethylamine with potential applications in scientific research. The drug's psychedelic effects and interaction with serotonin receptors make it useful in studying the mechanisms of psychedelic drugs and their effects on the brain. However, more research is needed to fully understand the drug's potential risks and benefits, particularly in the long term.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-ethylbutanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,5-dimethoxyphenethylamine. This compound is then reacted with 2-bromo-1-phenylbutane to produce this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have psychedelic effects similar to other 2C compounds, such as 2C-B and 2C-I. These effects are thought to be due to the compound's interaction with serotonin receptors in the brain. As such, this compound may be useful in studying the mechanisms of psychedelic drugs and their effects on the brain.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)14(16)15-12-9-11(17-3)7-8-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNODVLAAVLBUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)